3-Methyl-2H-1,4-benzoxazin-7-amine

Description

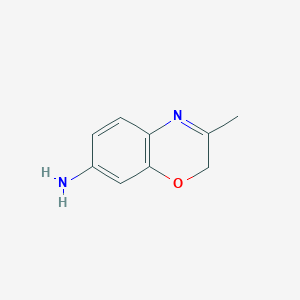

Structure

2D Structure

3D Structure

Properties

CAS No. |

649569-62-0 |

|---|---|

Molecular Formula |

C9H10N2O |

Molecular Weight |

162.19 g/mol |

IUPAC Name |

3-methyl-2H-1,4-benzoxazin-7-amine |

InChI |

InChI=1S/C9H10N2O/c1-6-5-12-9-4-7(10)2-3-8(9)11-6/h2-4H,5,10H2,1H3 |

InChI Key |

VJXQHMCWYQRWLU-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NC2=C(C=C(C=C2)N)OC1 |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 3 Methyl 2h 1,4 Benzoxazin 7 Amine

Retrosynthetic Analysis of the 3-Methyl-2H-1,4-benzoxazin-7-amine Core

Retrosynthetic analysis of this compound reveals several strategic disconnections to access this key heterocyclic scaffold. The primary disconnection points are the C-N and C-O bonds that form the oxazine (B8389632) ring. A common approach involves disconnecting the aryl amine and the ether linkage, leading back to a substituted 2-aminophenol (B121084) and a propylene (B89431) oxide equivalent or a 3-carbon synthon with a leaving group. Another strategy involves the disconnection of the N-H and the adjacent C-O bond, suggesting a precursor like a 2-amino-5-nitrophenol (B90527) derivative which can be cyclized with a propylene oxide or a related electrophile, followed by reduction of the nitro group to the desired amine.

A key intermediate in many synthetic routes is the corresponding 7-nitro-3-methyl-2H-1,4-benzoxazine, which can be readily reduced to the target amine. The synthesis of this nitro-intermediate can be approached by reacting 2-amino-5-nitrophenol with a suitable three-carbon electrophile. Alternatively, a route starting from o-nitrophenol and 1-chloroacetone can be envisioned, proceeding through O-alkylation, reduction of the nitro group, and subsequent ring closure. researchgate.net This highlights the flexibility in the synthetic design, allowing for the selection of starting materials based on availability and desired substitution patterns.

Classical and Contemporary Approaches to 1,4-Benzoxazine Ring Formation

The formation of the 1,4-benzoxazine ring is a cornerstone of synthesizing a wide array of biologically active molecules. Over the years, a variety of methods have been developed, ranging from classical one-pot reactions to more sophisticated multi-step and catalyzed approaches.

One-Pot Mannich-Type Condensation Strategies

The Mannich reaction provides a convergent and atom-economical approach to the 1,4-benzoxazine core. researchgate.net This one-pot condensation typically involves a phenol (B47542), an amine, and formaldehyde (B43269). researchgate.net While traditionally used for 1,3-benzoxazines, modifications and variations of this reaction can be adapted for the synthesis of the 1,4-benzoxazine scaffold. researchgate.netasianpubs.org The reaction proceeds through the formation of a Mannich base, which then undergoes intramolecular cyclization to form the heterocyclic ring. researchgate.net The simplicity and efficiency of this method make it an attractive option for generating a library of benzoxazine (B1645224) derivatives. researchgate.netnih.gov Recent advancements have focused on expanding the substrate scope and improving reaction conditions, including the use of different aldehydes and amines to introduce diverse functionalities. researchgate.netasianpubs.orgresearchgate.net

Multi-Step Cyclization Routes

Multi-step sequences offer greater control over the regioselectivity and stereochemistry of the final product. A common multi-step approach involves the initial O-alkylation of a substituted phenol with a suitable electrophile containing a leaving group, followed by an intramolecular cyclization. For instance, the reaction of a 2-aminophenol with a halo-substituted carbonyl compound can lead to an intermediate that, upon cyclization, forms the benzoxazine ring. researchgate.net

A notable example is the synthesis of 3,4-dihydro-1,4-benzoxazine derivatives through a Lewis acid-catalyzed SN2-type ring-opening of activated aziridines with 2-halophenols, followed by a copper(I)-catalyzed intramolecular C-N cyclization. nih.govresearchgate.net This one-pot, two-step process can furnish the desired products in excellent yields and with high enantio- and diastereospecificity. nih.govresearchgate.net Another versatile multi-step route involves the nitration of a phenolic starting material, followed by hydrogenation and subsequent cyclization to form the benzoxazinone (B8607429) core. researchgate.net This sequence allows for the introduction of an amino group at a specific position, which can be a key handle for further derivatization.

Smiles Rearrangement Approaches for 2H-1,4-Benzoxazin-3(4H)-ones

The Smiles rearrangement is a powerful intramolecular nucleophilic aromatic substitution reaction that has been effectively employed for the synthesis of 2H-1,4-benzoxazin-3(4H)-ones. researchgate.netasianpubs.orgsemanticscholar.orgumich.edu This method typically involves the O-alkylation of a phenol with a 2-haloacetamide derivative, followed by a base-mediated rearrangement and cyclization. asianpubs.orgsemanticscholar.org The reaction proceeds through a spiro-type intermediate, which then rearranges to form the thermodynamically more stable benzoxazinone ring system. semanticscholar.org

This approach is particularly useful for the synthesis of substituted benzoxazinones, as it allows for the introduction of a variety of substituents on both the aromatic ring and the nitrogen atom. researchgate.netsemanticscholar.org The choice of base and solvent can significantly influence the reaction efficiency and yield. Cesium carbonate in DMF is a commonly used system that provides good to excellent yields. researchgate.netasianpubs.orgsemanticscholar.org

| Starting Phenol | N-Substituted 2-Chloroacetamide | Base | Solvent | Product | Yield (%) |

| 2-Chloro-4-methylphenol | N-Benzyl-2-chloroacetamide | K₂CO₃ then Cs₂CO₃ | CH₃CN then DMF | 7-Methyl-4-benzyl-2H-1,4-benzoxazin-3(4H)-one | 68 |

| Substituted 2-chlorophenols | Various N-substituted 2-chloroacetamides | Cs₂CO₃ | DMF | Substituted 1,4-benzoxazinones | Excellent |

Copper-Catalyzed Cascade Reactions for 2H-1,4-Benzoxazin-3(4H)-ones

Copper-catalyzed cascade reactions have emerged as an efficient and versatile tool for the one-pot synthesis of 2H-1,4-benzoxazin-3(4H)-ones. researchgate.netnih.govacs.org These methods often involve the coupling of o-halophenols with 2-halo-amides in the presence of a copper catalyst. researchgate.netnih.gov The cascade process typically consists of an initial intermolecular O-alkylation followed by an intramolecular C-N bond formation (Ullmann condensation) to construct the benzoxazinone ring. researchgate.netthieme-connect.com

A significant advantage of this approach is the ability to avoid the use of expensive and toxic noble metal catalysts like palladium. researchgate.net Ligand-free copper-catalyzed systems have been developed, further simplifying the reaction setup and reducing costs. thieme-connect.comresearchgate.net These reactions generally exhibit good functional group tolerance and can be used to synthesize a diverse library of 2H-1,4-benzoxazin-3(4H)-ones in good to excellent yields. researchgate.netnih.gov

| o-Halophenol | 2-Halo-amide | Copper Catalyst | Base | Solvent | Product |

| 2-Iodophenol | Chloroacetamide | CuSO₄·5H₂O | K₂CO₃ | DMF | 2H-1,4-Benzoxazin-3(4H)-one |

| Substituted o-halophenols | Substituted 2-chloroacetamides | CuI | Various | Various | Substituted 2H-1,4-benzoxazin-3(4H)-ones |

Stereoselective Synthesis of Chiral this compound and its Derivatives

The development of stereoselective methods for the synthesis of chiral 3-methyl-2H-1,4-benzoxazines is of significant interest due to the potential for enhanced biological activity of single enantiomers. Several strategies have been explored to achieve enantiocontrol in the formation of the chiral center at the C3 position.

One approach involves the use of a chiral auxiliary. For instance, (S)-(+)-naproxen acyl chloride has been used as a chiral resolving agent for the kinetic resolution of racemic 3-methyl-3,4-dihydro-2H- researchgate.netasianpubs.orgbenzoxazines. researchgate.net This method allows for the separation of diastereomeric amides, which can then be hydrolyzed to afford the desired enantiomerically pure benzoxazine. researchgate.net

Another powerful strategy is asymmetric catalysis. Iridium-catalyzed enantioselective hydrogenation of 2-alkylidene 1,4-benzoxazin-3-ones has been shown to be an effective method for producing chiral 2-substituted 1,4-benzoxazin-3-ones with high yields and excellent enantioselectivities. nih.gov Furthermore, chiral Brønsted acids, such as SPINOL-derived phosphoric acids, have been successfully employed to catalyze the enantioselective desymmetrization of 3-substituted oxetanes, leading to the formation of chiral 1,4-benzoxazines. nih.govacs.org

The synthesis of enantiomerically pure 3-hydroxymethyl-1,4-benzoxazine derivatives has been achieved through a mild and metal-free method starting from chiral 2,3-epoxy-4-trityloxybutanol. researchgate.net This reaction proceeds via a base-promoted cyclization and subsequent hydrolysis, yielding the products with high stereoselectivity. researchgate.net These stereoselective methods open up avenues for the synthesis of optically active this compound and its derivatives, which are valuable for investigating stereostructure-activity relationships.

| Precursor | Chiral Reagent/Catalyst | Method | Product | Enantiomeric Excess (ee) |

| Racemic 3-methyl-3,4-dihydro-2H- researchgate.netasianpubs.orgbenzoxazines | (S)-Naproxen acyl chloride | Kinetic Resolution | (S)-3-Methyl-3,4-dihydro-2H- researchgate.netasianpubs.orgbenzoxazines | >99% |

| 2-Alkylidene 1,4-benzoxazin-3-ones | Iridium/iPr-BiphPHOX | Asymmetric Hydrogenation | Chiral 2-Substituted 1,4-benzoxazin-3-ones | up to 99% |

| 3-Substituted oxetanes | SPINOL-derived chiral phosphoric acid | Enantioselective Desymmetrization | Chiral 1,4-benzoxazines | up to 94% |

| Chiral 2,3-epoxy-4-trityloxybutanol | Base | Base-promoted cyclization/hydrolysis | Enantiomerically pure 3-hydroxymethyl-1,4-benzoxazine | 95% to >99% |

Sustainable and Green Chemistry Aspects in this compound Synthesis

In recent years, the principles of green chemistry have been pivotal in reshaping the synthetic routes toward benzoxazine derivatives. These approaches aim to minimize environmental impact by reducing reaction times, eliminating hazardous solvents, and utilizing renewable starting materials.

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique for accelerating chemical reactions, often leading to higher yields and purities in significantly shorter timeframes compared to conventional heating methods. tandfonline.commdpi.com The application of microwaves in the synthesis of benzoxazine cores and related heterocycles has demonstrated considerable advantages. tandfonline.comarkat-usa.org For instance, the synthesis of 2-methyl-6-aryl-3-acetylpyridines, a related heterocyclic system, was achieved in 5-7 minutes under microwave irradiation, a substantial improvement over the 5-6 hours required by conventional heating. researchgate.net This rapid, efficient heating can be instrumental in various steps of the synthesis of this compound, from the initial ring formation to subsequent modifications. Research has shown that microwave assistance can reduce reaction times and the amount of solvent needed, while also improving yields and simplifying work-up procedures in the synthesis of 3,4-dihydro-2H-benzo[b] researchgate.netnih.govoxazines. arkat-usa.org

A general protocol for the synthesis of 3,1-benzoxazin-2-ones from 3-hydroxyoxindoles has been described using both traditional heating and microwave irradiation, with the latter significantly accelerating reaction rates. researchgate.net This highlights the potential of microwave technology to enhance the efficiency of cyclization reactions, a key step in forming the benzoxazine ring system.

Table 1: Comparison of Conventional and Microwave-Assisted Synthesis

| Parameter | Conventional Heating | Microwave-Assisted Synthesis | Reference |

| Reaction Time | Hours to days | Minutes to hours | arkat-usa.orgresearchgate.net |

| Energy Consumption | High | Low | tandfonline.com |

| Solvent Usage | Often requires large volumes | Reduced or solvent-free | arkat-usa.org |

| Yield & Purity | Variable | Often higher | tandfonline.comarkat-usa.org |

Solvent-Free Reaction Conditions

Eliminating volatile organic solvents is a cornerstone of green chemistry, as it mitigates environmental pollution and reduces health and safety risks. While specific solvent-free syntheses for this compound are not extensively detailed in the provided results, the broader trend in heterocyclic chemistry points towards the increasing adoption of such conditions. For example, solid-state reactions or the use of deep eutectic solvents are gaining traction. One study reported the synthesis of 2-methyl-3-substituted-quinazolin-4(3H)-ones using a choline (B1196258) chloride:urea deep eutectic solvent, showcasing a greener alternative to traditional solvents. tandfonline.com These methodologies could potentially be adapted for the synthesis of benzoxazine derivatives.

Utilization of Bio-Based Precursors

The use of renewable starting materials is another critical aspect of sustainable synthesis. Levulinic acid, a platform chemical derivable from lignocellulosic biomass, has been investigated as a precursor for the synthesis of 3-methyl-3,4-dihydro-2H-1,4-benzoxazine. researchgate.net Although this specific example does not directly yield the 7-amino substituted target, it demonstrates the feasibility of incorporating bio-based feedstocks into the synthesis of the core benzoxazine structure. researchgate.net The synthesis of 3,4-dihydro-2H-1,3-benzoxazines, a related class of compounds, has also been explored using precursors that can be derived from natural sources. nih.gov The development of synthetic pathways that utilize bio-based precursors for key intermediates like substituted aminophenols would represent a significant advancement in the sustainable production of this compound.

Synthetic Modification of the 7-Amino Group and 3-Methyl Position

The ability to modify the this compound scaffold at specific positions is crucial for tuning its properties. The 7-amino group and the 3-methyl position are primary targets for such modifications.

Amine Functionalization Strategies

The primary amino group at the 7-position is a versatile handle for a wide range of chemical transformations. Standard amine functionalization reactions can be employed to introduce a variety of substituents, thereby modulating the electronic and steric properties of the molecule. These strategies can include:

Acylation: Reaction with acyl chlorides or anhydrides to form amides.

Alkylation: Introduction of alkyl groups via reaction with alkyl halides.

Sulfonylation: Formation of sulfonamides by reacting with sulfonyl chlorides.

Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent to form secondary or tertiary amines.

The chemical functionalization of amines is a well-established field, with numerous protocols available for achieving these transformations with high efficiency. mdpi.com For instance, the synthesis of N-benzyl L-phenylalanine demonstrates a straightforward method for the N-alkylation of amino acids, which could be conceptually applied to the 7-amino group of the benzoxazine core. nih.gov

Introduction of Diverse Substituents at Position 3

Modifying the substituent at the 3-position of the benzoxazine ring allows for significant structural diversification. While the target compound is this compound, related research illustrates methods to introduce other groups at this position, which could be adapted to create a library of analogues.

One approach involves starting with a different precursor. For example, the synthesis of 3-substituted 2H-1,4-benzoxazines can be achieved through the asymmetric transfer hydrogenation of 3-substituted 2H-1,4-benzoxazines using a tethered Cp*Rh(III)-diamine catalyst. This method allows for the synthesis of a broad range of chiral 3,4-dihydro-2H-1,4-benzoxazines. researchgate.net

Another strategy involves the modification of a pre-existing functional group at the 3-position. For instance, a 3-hydroxymethyl derivative has been synthesized as an entry point to other 3-substituted benzoxazines. researchgate.net Research into the synthesis of 3,4-dihydro-2H-1,4-benzoxazine-8-carboxamide derivatives has shown that introducing substituents at the 2-position of the 1,4-benzoxazine ring can significantly impact activity. nih.gov Although this refers to the 2-position, the underlying principle of structure-activity relationship exploration through substitution is directly applicable to the 3-position.

Table 2: Potential Modifications at the 3-Position

| Starting Material/Intermediate | Reagent/Catalyst | Resulting Substituent at C3 | Reference for Concept |

| 3-Substituted 2H-1,4-benzoxazine | HCO2H/NEt3, Cp*Rh(III)-diamine | Varied (based on starting material) | researchgate.net |

| 2-Aminophenol, α-haloketone | Base | Varied alkyl or aryl | General synthetic route |

| 3-Hydroxymethyl-2,3-dihydro-1,4-benzoxazine | Oxidation/further functionalization | Carboxylic acid, ester, etc. | researchgate.net |

Derivatization and Analog Synthesis from 3 Methyl 2h 1,4 Benzoxazin 7 Amine

Chemical Transformations at the 7-Amino Group

The primary amine at the 7-position is a key handle for a multitude of chemical transformations, allowing for the introduction of a wide range of substituents and functional groups.

Acylation, Alkylation, and Arylation Reactions

The nucleophilic nature of the 7-amino group makes it amenable to standard N-functionalization reactions.

Acylation: The amino group can be readily acylated using acyl chlorides or anhydrides under basic conditions to form the corresponding amides. This transformation is not only a common derivatization in itself but is also used as a protective strategy or to influence the directing effects of the nitrogen during subsequent reactions. For instance, acylation of similar heterocyclic amines has been systematically studied to produce various amides. nih.gov

Alkylation and Arylation: N-alkylation can be achieved with alkyl halides, while N-arylation can be performed using palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination. These reactions introduce alkyl or aryl substituents directly onto the nitrogen atom, significantly altering the steric and electronic properties of the molecule.

Coupling Reactions (e.g., Suzuki, Heck, Sonogashira, Click Chemistry)

To utilize powerful carbon-carbon and carbon-heteroatom bond-forming reactions, the amino group is often converted into a more suitable functional group, such as a halide or a triflate, via diazotization followed by a Sandmeyer-type reaction or treatment with triflic anhydride. The resulting aryl halide or triflate is a versatile substrate for various coupling reactions.

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction couples the 7-halo or 7-triflyloxy-benzoxazine derivative with an organoboron compound (boronic acid or ester). techscience.com This method is exceptionally robust for creating biaryl structures or introducing alkyl, alkenyl, or alkynyl groups at the 7-position. rsc.org The reaction typically requires a palladium catalyst, a base, and a suitable solvent system. techscience.com Notably, methods for the direct Suzuki-Miyaura coupling of unprotected anilines have been developed, which could potentially be applied to 3-methyl-2H-1,4-benzoxazin-7-amine, circumventing the need for the initial conversion of the amine.

Heck Reaction: The Heck reaction involves the palladium-catalyzed coupling of the 7-halo-benzoxazine with an alkene to form a new carbon-carbon bond, typically yielding a 7-vinylbenzoxazine derivative. mdpi.combeilstein-journals.org This reaction is a powerful tool for introducing unsaturated side chains. mdpi.comyoutube.com

Sonogashira Coupling: This reaction couples the 7-halo-benzoxazine with a terminal alkyne, catalyzed by palladium and a copper co-catalyst, to produce 7-alkynylbenzoxazines. organic-chemistry.orgwikipedia.orglibretexts.org These products can serve as precursors for further transformations, such as the synthesis of triazoles via click chemistry. Copper-free Sonogashira protocols have also been developed to avoid potential issues associated with the copper co-catalyst. nih.govrsc.org

Click Chemistry: The azide-alkyne cycloaddition is a prime example of click chemistry, known for its high efficiency and selectivity. organic-chemistry.orgnih.gov The 7-amino group can be converted to an azide (B81097) (e.g., via diazotization followed by reaction with sodium azide). The resulting 7-azido-3-methyl-2H-1,4-benzoxazine can then be reacted with a terminal alkyne in a copper(I)-catalyzed (CuAAC) or strain-promoted (SPAAC) cycloaddition to form a stable 1,2,3-triazole ring, linking the benzoxazine (B1645224) core to another molecular fragment. nih.govnih.govmedchemexpress.comyoutube.com

Modifications and Functionalization of the Benzene (B151609) Ring

The aromatic ring of the benzoxazine scaffold can be functionalized through several strategies, primarily electrophilic aromatic substitution and directed metalation.

Electrophilic Aromatic Substitution Patterns

The regioselectivity of electrophilic aromatic substitution (SEAr) on the benzene ring is governed by the directing effects of the existing substituents: the 7-amino group (or its acylated form), the ether oxygen at position 1, and the methyl group at position 3 (which has a minor electronic influence on the benzene ring).

Amino Group (-NH₂): As a powerful activating group, the amino group directs incoming electrophiles to the positions ortho and para to itself (i.e., positions 6 and 8). youtube.comorganicchemistrytutor.comyoutube.com

Ether Oxygen (-O-): The ring oxygen is also an activating, ortho-, para-director, favoring substitution at positions 5 and 7. organicchemistrytutor.comyoutube.com

Amide Group (-NHCOR): If the 7-amino group is acylated, it remains an activating, ortho-, para-directing group, though less powerful than the free amine.

Considering the combined influence of these groups on this compound, the most activated positions for electrophilic attack are C6 and C8 (ortho to the strongly activating amino group) and C5 (ortho to the ether oxygen). The outcome of a specific reaction will depend on the nature of the electrophile and the reaction conditions, with steric hindrance also playing a role. masterorganicchemistry.comlibretexts.orglibretexts.org For example, sulfonation of a related 2H-benzo[b] rsc.orguwindsor.caoxazin-3(4H)-one occurs at the 6-position. ijpsjournal.com

Directed Metalation and Cross-Coupling Strategies

Directed ortho-metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic rings. wikipedia.orgbaranlab.orgorganic-chemistry.org This strategy relies on a directing metalation group (DMG) that coordinates to an organolithium reagent, facilitating deprotonation at an adjacent ortho position.

In the context of this compound, the amino group can be converted into a more effective DMG, such as a pivalamide (B147659) (-NHCOtBu) or a carbamate (B1207046) (-NHCO₂R). uwindsor.caorganic-chemistry.org These groups would direct lithiation specifically to the C8 position. The resulting aryllithium species can then be quenched with a variety of electrophiles (e.g., aldehydes, ketones, silyl (B83357) halides, CO₂) to introduce new functional groups at the C8 position with high regioselectivity. The ether oxygen can also act as a DMG, potentially directing metalation to the C5 position, although it is generally a weaker DMG than an amide or carbamate. nih.gov

Diversification of the Oxazine (B8389632) Ring System

The heterocyclic oxazine ring itself can be a target for chemical modification, leading to analogs with different core structures.

One common transformation is the oxidation of the C2 methylene (B1212753) group to a carbonyl group, converting the 2H-1,4-benzoxazine scaffold into a 2H-1,4-benzoxazin-3(4H)-one. ijpsjournal.comnih.gov This changes the electronic properties of the ring system and introduces a lactam functionality that can be further manipulated.

Another approach involves the ring-opening of the oxazine ring. For example, hydrolysis under acidic conditions can cleave the oxazine ring to yield aminophenol derivatives. semanticscholar.orgmdpi.com These intermediates can then be used to synthesize new, 2-substituted benzoxazines by reacting them with different aldehydes, thus offering a route to diversify the substituent at the C2 position instead of the C3 position. mdpi.com Furthermore, various synthetic methods allow for the construction of the 1,4-benzoxazine ring from different precursors, enabling the incorporation of diversity at various positions of the heterocyclic ring from the outset. rsc.orgrsc.orgresearchgate.net

Ring Expansion and Contraction Methodologies

While direct experimental data on the ring expansion and contraction of this compound is not extensively documented in the current body of scientific literature, analogous transformations in related heterocyclic systems provide a conceptual framework for potential synthetic routes.

Ring Expansion:

The expansion of the six-membered oxazine ring to a seven- or eight-membered ring can be envisioned through several plausible, albeit undemonstrated, pathways for this specific molecule. One theoretical approach involves a multi-step sequence initiated by the modification of the existing ring structure. For instance, the introduction of a suitable functional group on the nitrogen atom or the adjacent methylene bridge could facilitate a subsequent ring-enlargement reaction.

A hypothetical pathway could involve the N-alkylation of the benzoxazine nitrogen followed by a rearrangement reaction. While not a direct expansion of the oxazine ring itself, the synthesis of larger fused rings, such as benzoxazepines, has been achieved from precursors that could be conceptually derived from this compound. For example, the synthesis of imidazole-fused 1,4-benzoxazepines has been reported via cyclization reactions of precursors derived from salicylaldehyde (B1680747) derivatives nih.gov. A similar strategy, if applied to a suitably modified derivative of this compound, could potentially lead to novel, larger heterocyclic structures.

Ring Contraction:

Methodologies for the contraction of the 1,4-benzoxazine ring are also not directly reported for this specific amine derivative. However, ring contraction reactions are known for other related heterocyclic systems. For example, the ring contraction of 1,2,4-benzoxadiazines to benzoxazoles upon heating has been documented rsc.org. This transformation is proposed to proceed through an electrocyclic ring opening followed by recyclization and extrusion of a nitrene fragment rsc.org.

Another analogous example is the nucleophile-induced ring contraction of pyrrolo[2,1-c] core.ac.ukorganic-chemistry.orgbenzothiazines to pyrrolo[2,1-b] core.ac.ukresearchgate.netbenzothiazoles beilstein-journals.org. This reaction is initiated by the attack of a nucleophile, leading to the cleavage of a sulfur-carbon bond and subsequent intramolecular cyclization to form the contracted ring system beilstein-journals.org. While the direct applicability of these methods to this compound is speculative, they provide a basis for future research into the synthesis of novel ring-contracted analogs.

The following table summarizes analogous ring transformation reactions found in the literature, which could serve as a guide for future synthetic explorations starting from the this compound scaffold.

| Starting Material Class | Transformation | Resulting Core Structure | Reagents/Conditions | Reference |

| 1,2,4-Benzoxadiazines | Ring Contraction | Benzoxazoles | Heating | rsc.org |

| Pyrrolo[2,1-c] core.ac.ukorganic-chemistry.orgbenzothiazines | Ring Contraction | Pyrrolo[2,1-b] core.ac.ukresearchgate.netbenzothiazoles | Nucleophiles (e.g., alkanols, amines) | beilstein-journals.org |

| Salicylaldehyde derivatives | Cyclization/Fusion | Imidazole-fused 1,4-benzoxazepines | Multi-step synthesis involving O-propargylation and condensation | nih.gov |

Incorporation into Fused Heterocyclic Systems

The 7-amino group of this compound is a key functional handle for the construction of fused heterocyclic systems. This amino group can act as a nucleophile or be transformed into other reactive functionalities to facilitate annulation reactions, leading to the formation of polycyclic structures with potentially enhanced biological activities.

A general and widely applicable strategy involves the condensation of the amino group with bifunctional electrophiles. For instance, the reaction with β-ketoesters, dicarbonyl compounds, or their equivalents can lead to the formation of fused pyridine, pyrimidine, or pyrazine (B50134) rings. The synthesis of fused heterocycles from 2H-1,4-benzoxazin-3(4H)-ones has been reviewed, showcasing various cyclocondensation reactions to form triazolo, oxadiazolo, and other fused systems researchgate.net. Although the starting material is different, the principles of cyclization at the aromatic amine portion of the molecule are relevant.

The "tert-amino effect" is a powerful strategy for the synthesis of fused heterocycles, involving the intramolecular cyclization of ortho-substituted N,N-dialkylanilines beilstein-journals.org. While the primary amino group of this compound would first need to be converted to a tertiary amine, this approach offers a pathway to complex fused systems.

Furthermore, the amino group can be diazotized and converted into an azido (B1232118) group, which can then undergo intramolecular cyclization reactions, such as aza-Wittig or cycloaddition reactions, to form fused triazoles or other nitrogen-rich heterocycles. The synthesis of various fused heterocycles often involves the strategic use of the amino group as a key building block organic-chemistry.orgfrontiersin.orgrsc.org.

The following table presents examples of reactions used to form fused heterocyclic systems from amino-substituted aromatic and heteroaromatic compounds, illustrating the potential for the derivatization of this compound.

| Starting Amine | Reagent(s) | Fused Heterocyclic System | Conditions | Reference |

| 5-tert-amino-3-methyl-1-phenylpyrazolone-4-carboxaldehyde | Malononitrile, Cyanoacetamide | Pyrazolinoquinolizine, 1,4-Oxazinopyrazoline | Knoevenagel condensation followed by cyclization with ZnCl₂ | beilstein-journals.org |

| 2-Aminobenzimidazole/3-amino-1,2,4-triazole | Aldehydes, Ethyl acetoacetate/Acetyl acetone | Benzo nih.govorganic-chemistry.orgimidazo[1,2-a]pyrimidine, core.ac.ukorganic-chemistry.orgbeilstein-journals.orgTriazolo[1,5-a]pyrimidine | Thiamine hydrochloride (VB₁) catalyst, water, reflux | rsc.org |

| 2-Amino-arylalkyl alcohols | Isothiocyanates, Iodine, Triethylamine | 2-Amino-4H-1,3-benzoxazines | In situ thiourea (B124793) formation and cyclization | organic-chemistry.org |

| 7-amino-3-tert-butyl-4-oxo-8-cyano-6H-pyrazolo[5,1-c] core.ac.ukorganic-chemistry.orgbeilstein-journals.org-triazine | Benzyl chloride | 7-(benzylamino) derivative | Nucleophilic substitution | researchgate.net |

These examples underscore the synthetic utility of an aromatic amino group in constructing diverse fused heterocyclic architectures. By applying similar synthetic strategies to this compound, a wide range of novel and potentially bioactive compounds can be accessed.

Spectroscopic Characterization and Structural Elucidation Methodologies

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment (e.g., 1D and 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of molecular structure determination in organic chemistry. For 3-Methyl-2H-1,4-benzoxazin-7-amine, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments would be required for an unambiguous assignment of all proton (¹H) and carbon (¹³C) signals.

1D NMR (¹H and ¹³C): The ¹H NMR spectrum would provide information on the number of different types of protons, their chemical environment, their integration (ratio), and their coupling patterns (spin-spin splitting). Key expected signals include those for the aromatic protons on the benzene (B151609) ring, the protons of the heterocyclic ring (at C2 and C3), the methyl group protons, and the amine (NH₂) and secondary amine (NH) protons. The ¹³C NMR spectrum would show distinct signals for each unique carbon atom in the molecule, indicating the carbon skeleton.

2D NMR (COSY, HSQC, HMBC): To resolve ambiguities from 1D spectra, 2D NMR is employed.

COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically on adjacent carbons), helping to piece together fragments of the molecule.

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of a carbon signal based on its attached proton's signal.

In complex heterocyclic systems like substituted triazines, the presence of rotamers due to restricted bond rotation can lead to complex spectra with broad or multiple signals, a phenomenon that could also be observed in substituted benzoxazines. tdx.cat For a related benzoxazine (B1645224) derivative, Ethyl-6-nitro-3a-(p-tolylamino)-1,2,3,3a-tetrahydrobenzo[b]cyclopenta[e] nih.govsynhet.comoxazine-9a(9H)-carboxylate, specific ¹H and ¹³C NMR shifts have been reported, demonstrating the level of detail these techniques provide. researchgate.net

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is an essential tool for determining the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) would provide the exact mass of this compound (C₉H₁₂N₂O), which has a calculated monoisotopic mass of 164.09496 Da.

Tandem mass spectrometry (MS/MS or MS²) involves fragmentation of the protonated molecular ion ([M+H]⁺), providing structural clues. For the related compound 3-methyl-3,4-dihydro-2H-1,4-benzoxazine (lacking the 7-amino group), LC-MS² analysis of its [M+H]⁺ ion (precursor m/z 150.0913) shows characteristic fragment ions. nih.gov The study of these fragmentation pathways helps to confirm the core structure of the molecule.

Table 1: Illustrative MS² Fragmentation Data for a Related Compound

| Precursor Ion | Precursor m/z | Instrument Type | Top 5 Fragment Peaks (m/z) | Source |

|---|---|---|---|---|

| [M+H]⁺ for 3-methyl-3,4-dihydro-2H-1,4-benzoxazine | 150.0913 | LC-ESI-QFT (Orbitrap) | 120.0808, 107.0729, 122.0963, 121.0886, 106.0652 | nih.gov |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group and Electronic Structure Probing

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide complementary information about the functional groups and electronic system of the molecule.

IR Spectroscopy: This technique identifies specific functional groups based on their characteristic vibrational frequencies. For this compound, the IR spectrum would be expected to show:

N-H stretching vibrations for the primary amine (NH₂) and the secondary amine (NH in the ring), typically in the 3300-3500 cm⁻¹ region.

Aromatic and aliphatic C-H stretching vibrations just above and below 3000 cm⁻¹, respectively.

C=C stretching vibrations for the aromatic ring around 1500-1600 cm⁻¹.

C-N and C-O stretching vibrations in the fingerprint region (1000-1300 cm⁻¹).

UV-Vis Spectroscopy: This method probes the electronic transitions within the molecule. The benzoxazine ring system contains a chromophore (the benzene ring conjugated with the heteroatoms), which would result in characteristic absorption bands in the UV region (typically 200-400 nm) corresponding to π → π* transitions. The presence of the amino group (an auxochrome) would be expected to shift these absorptions to longer wavelengths (a bathochromic shift).

X-ray Crystallography for Absolute Stereochemistry and Conformational Analysis

X-ray crystallography is the most powerful method for determining the precise three-dimensional structure of a molecule in the solid state, provided a suitable single crystal can be grown. For this compound, this technique would unequivocally establish:

The absolute stereochemistry (R or S configuration) at the C3 chiral center.

The conformation of the six-membered oxazine (B8389632) ring (e.g., half-chair, boat).

Precise bond lengths, bond angles, and torsion angles.

The intermolecular interactions, such as hydrogen bonding and π-π stacking, that govern the crystal packing.

Studies on related benzoxazine and benzothiazine derivatives have shown that the heterocyclic ring can adopt conformations between a twist and a boat nih.gov or half-chair forms. nih.gov These analyses provide a definitive picture of the molecule's solid-state architecture. researchgate.netnih.gov

Chiral Chromatography (HPLC) for Enantiomeric Purity Determination

Since this compound is a chiral compound, it exists as a pair of non-superimposable mirror images called enantiomers. High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is the standard method for separating these enantiomers. This technique is crucial for:

Determining the enantiomeric purity or enantiomeric excess (ee) of a synthesized sample.

Isolating individual enantiomers for further study, as different enantiomers of a molecule often exhibit different biological activities.

The selection of the appropriate chiral column and mobile phase is determined empirically to achieve baseline separation of the two enantiomer peaks. This methodology is widely applied to separate enantiomers of various drug classes and chemical compounds. azypusa.com

Hirshfeld Surface Analysis for Intermolecular Interaction Mapping

Hirshfeld surface analysis is a modern computational tool used to visualize and quantify the various intermolecular interactions within a crystal lattice, based on data obtained from X-ray crystallography. For this compound, this analysis would map the close contacts between neighboring molecules.

Table 2: Example of Hirshfeld Surface Analysis Data for a Related Heterocyclic Compound

| Interaction Type | Contribution to Hirshfeld Surface (%) | Compound | Source |

|---|---|---|---|

| H···H | 40.9% | 3-methyl-4-oxo-N-phenyl-3,4-dihydroquinazoline-2-carbothioamide | nih.gov |

| C···H/H···C | 23.7% | ||

| S···H/H···S | 10.7% | ||

| N···H/H···N | 8.1% | ||

| O···H/H···O | 7.0% |

Computational and Theoretical Investigations of 3 Methyl 2h 1,4 Benzoxazin 7 Amine Systems

Quantum Chemical Calculations (DFT, ab initio) for Electronic Structure and Reactivityethz.ch

Quantum chemical calculations, such as Density Functional Theory (DFT) and ab initio methods, are foundational for understanding the intrinsic properties of a molecule. These calculations solve approximations of the Schrödinger equation to determine the electronic structure, from which numerous other properties can be derived. DFT has become a particularly popular method for its balance of accuracy and computational cost, making it suitable for studying relatively large molecules like benzoxazine (B1645224) derivatives. ethz.ch Ab initio methods, while often more computationally intensive, provide highly accurate benchmarks.

Frontier Molecular Orbital (FMO) theory simplifies the picture of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.orgyoutube.com The energy and localization of these orbitals are crucial for predicting how a molecule will interact with others. The HOMO is associated with the molecule's ability to donate electrons (nucleophilicity), while the LUMO governs its ability to accept electrons (electrophilicity). libretexts.org The energy gap between the HOMO and LUMO is a critical indicator of a molecule's kinetic stability and chemical reactivity. researchgate.net

For large systems, canonical FMOs can be delocalized, making it difficult to pinpoint specific reactive sites. In such cases, concepts like frontier molecular orbitalets (FMOLs) can be used to localize the reactive regions of the molecule. nih.gov While specific FMO data for 3-Methyl-2H-1,4-benzoxazin-7-amine is not available, analysis of related heterocyclic systems demonstrates the utility of this approach. For instance, in the study of Diels-Alder reactions involving other complex molecules, FMO calculations at the DFT level (e.g., M06-2X/6-311++G(d,p)) are used to understand reaction feasibility and stereoselectivity by analyzing the energy gap and spatial overlap of the frontier orbitals of the reactants. researchgate.net

Table 1: Illustrative Frontier Molecular Orbital Energies for a Generic Heterocyclic System

| Molecular Orbital | Energy (eV) | Description |

| HOMO | -5.8 | Highest Occupied Molecular Orbital; region of electron donation. |

| LUMO | -1.2 | Lowest Unoccupied Molecular Orbital; region of electron acceptance. |

| HOMO-LUMO Gap | 4.6 | Indicator of chemical reactivity and kinetic stability. |

This table is illustrative and does not represent actual data for this compound.

Global reactivity descriptors, derived from the energies of the frontier orbitals, provide quantitative measures of a molecule's reactivity. These indices, conceptualized within DFT, include:

Electronegativity (χ): The tendency of a molecule to attract electrons.

Chemical Hardness (η): The resistance of a molecule to change its electron configuration.

Global Softness (S): The reciprocal of hardness, indicating how easily the electron cloud is polarized.

Electrophilicity Index (ω): A measure of the energy stabilization when the system acquires additional electronic charge from the environment.

These descriptors help in comparing the reactivity of different compounds and predicting the nature of their interactions.

The biological activity of a molecule is intimately linked to its three-dimensional shape or conformation. Conformational analysis aims to identify the stable (low-energy) conformations of a molecule and the energy barriers for interconversion between them. Methods like potential energy surface (PES) scans are performed using quantum chemical calculations to map the energy of the molecule as a function of its rotatable bonds.

For example, conformational analysis of related 3-methyltetrahydro-1,3-oxazine systems using methods like HF/6-31G(d) and PBE/3z revealed a potential energy surface with multiple minima, corresponding to different chair and twist forms. researchgate.net The study identified the preferred pathways for interconversion between axial and equatorial conformers, highlighting the importance of considering the dynamic nature of the ring system. researchgate.net Such analyses are crucial for understanding how a ligand like this compound might adapt its shape to fit into a biological target's binding site.

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Ligand-Target Interactionsnih.gov

While quantum mechanics describes the electronic structure, molecular dynamics (MD) simulations are used to study the physical movements and dynamic behavior of atoms and molecules over time. MD simulations solve Newton's equations of motion for a system of interacting particles, providing a detailed view of conformational changes, solvent effects, and the stability of ligand-protein complexes.

In the context of drug discovery, MD simulations are invaluable for assessing the stability of a ligand's binding pose, as predicted by molecular docking. For instance, MD simulations were performed on novel benzo nih.govchalmers.seoxazin-3(4H)-one derivatives targeting the enzyme acetylcholinesterase. nih.govacs.org These simulations, often run for hundreds of nanoseconds, help to confirm that the ligand remains stably bound within the active site and to identify key interactions (like hydrogen bonds and hydrophobic contacts) that are persistent over time. acs.org This provides a more realistic and dynamic picture of the binding event than the static image from docking.

Molecular Docking Studies for Protein-Ligand Binding Prediction in Pre-clinical Modelsnih.gov

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. chalmers.se It is a cornerstone of structure-based drug design, used to screen virtual libraries of compounds and to hypothesize the molecular basis of a ligand's activity. The process involves sampling a vast number of orientations and conformations of the ligand within the protein's binding site and then using a scoring function to rank them. nih.gov

Numerous studies have employed molecular docking to investigate the potential of benzoxazine derivatives as inhibitors of various enzymes. For example, derivatives of 2H-benzo[b] nih.govchalmers.seoxazin-3(4H)-one were docked into the active site of E. coli DNA gyrase to explore their potential as antimicrobial agents. ijpsjournal.com The results identified critical interactions with key amino acid residues, providing a rationale for the observed antimicrobial activity and guiding the design of more potent analogs. ijpsjournal.com

A key output of molecular docking is the prediction of binding affinity, often expressed as a docking score or an estimated free energy of binding (ΔG). nih.govsemanticscholar.org This value helps to prioritize compounds for synthesis and biological testing. Lower (more negative) binding energy values generally indicate a more stable protein-ligand complex and potentially higher inhibitory activity. semanticscholar.org

In a study of 3,4-dihydro-2H-1,4-benzoxazine-8-carboxamide derivatives as serotonin-3 (5-HT3) receptor antagonists, the binding affinities were determined experimentally (Ki values) and rationalized through conformational analysis and docking. nih.gov For instance, endo-6-chloro-3,4-dihydro-N-(9-methyl-9-azabicyclo[3.3.1]non-3-yl)-2,2,4-trimethyl-2H-1,4-benzoxazine-8-carboxamide showed an extremely high affinity with a Ki value of 0.019 nM. nih.gov In another study, docking of synthesized benzoxazinone (B8607429) derivatives against glucosamine-6-phosphate synthase provided docking scores that correlated with their observed antimicrobial activity. researchgate.net

Table 2: Example Docking Scores and Binding Affinities for Benzoxazine Derivatives Against Various Targets

| Compound Class | Target Protein | Docking Score (kcal/mol) | Key Interacting Residues | Reference |

| 2H-benzo[b] nih.govchalmers.seoxazin-3(4H)-one derivative 4d | E. coli DNA Gyrase | -8.9 | ASP 73, GLY 77, ILE 78, PRO 79 | ijpsjournal.com |

| 2H-benzo[b] nih.govchalmers.seoxazin-3(4H)-one derivative 4a | E. coli DNA Gyrase | -8.5 | ASP 73, GLY 77, ILE 94 | ijpsjournal.com |

| Benzo nih.govchalmers.seoxazin-3(4H)-one derivative 6d | Acetylcholinesterase | - | TYR72, ASP74, TRP86, TYR124 | acs.org |

| N-Methyl quinazolin-4-one derivative 5Ff6 | Penicillin-binding protein 2a | -4.2 | AGN 104, LYS 273, TYR 297 | semanticscholar.org |

This table presents data for related benzoxazine and quinazolinone structures to illustrate the application of molecular docking and is not specific to this compound.

Interaction Hotspot Identification

Computational methods are pivotal in identifying interaction hotspots on a molecule, which are regions with a high propensity for non-covalent interactions with biological macromolecules or other chemical species. These hotspots are crucial for understanding a molecule's biological activity, and its binding affinity to protein targets.

For a molecule like this compound, identifying interaction hotspots would typically involve the use of techniques such as Molecular Electrostatic Potential (MEP) mapping and analysis of the electron density distribution. MEP maps visualize the electrostatic potential on the electron density surface of the molecule, indicating regions that are electron-rich (nucleophilic) and electron-poor (electrophilic).

In the case of this compound, one would expect the amine group at the 7-position to be a significant hydrogen bond donor and a potential site for interaction with acidic residues in a protein binding pocket. The oxygen and nitrogen atoms within the benzoxazine ring are also expected to be key hydrogen bond acceptors. The aromatic ring itself can participate in π-π stacking and hydrophobic interactions.

Table 1: Potential Interaction Hotspots of this compound

| Functional Group | Potential Interaction Type | Role in Binding |

| Amine (-NH₂) at C7 | Hydrogen Bond Donor | Interaction with acidic amino acid residues (e.g., Asp, Glu) |

| Oxygen in oxazine (B8389632) ring | Hydrogen Bond Acceptor | Interaction with hydrogen bond donors (e.g., Ser, Thr, Asn, Gln) |

| Nitrogen in oxazine ring | Hydrogen Bond Acceptor | Interaction with hydrogen bond donors |

| Benzene (B151609) ring | π-π Stacking, Hydrophobic | Interaction with aromatic amino acid residues (e.g., Phe, Tyr, Trp) |

| Methyl group at C3 | Hydrophobic Interaction | Interaction with hydrophobic pockets in a binding site |

While specific data for this compound is not available, studies on other benzoxazine derivatives have utilized computational tools to understand their intermolecular interactions. For instance, research on benzoxazole (B165842) derivatives has employed molecular docking to interpret the interactions between the synthesized compounds and the active site of target receptors like VEGFR-2. nih.gov Such studies highlight the importance of specific functional groups in forming key interactions that drive biological activity.

Structure-Activity Relationship (SAR) Studies via Computational Approaches

Structure-Activity Relationship (SAR) studies aim to understand how the chemical structure of a compound influences its biological activity. Computational approaches, particularly Quantitative Structure-Activity Relationship (QSAR) modeling, are powerful tools in this endeavor. QSAR models mathematically correlate the structural or physicochemical properties of a series of compounds with their biological activities.

For a series of analogs of this compound, a QSAR study would involve calculating a variety of molecular descriptors. These descriptors can be categorized as constitutional (e.g., molecular weight), topological (e.g., connectivity indices), geometric (e.g., molecular surface area), and electronic (e.g., dipole moment, HOMO/LUMO energies).

A hypothetical QSAR study on a series of 7-amino-benzoxazine derivatives might reveal that:

The nature and position of substituents on the aromatic ring significantly affect activity.

The electronic properties of the amine group, such as its pKa, are critical for binding.

The steric bulk around the benzoxazine core can either enhance or diminish activity depending on the target's binding site topology.

While a specific QSAR study on this compound is not found in the reviewed literature, the principles of such an analysis are well-established for other heterocyclic systems. For example, QSAR analyses have been performed on aryl-substituted alanine (B10760859) analogs to understand their antigelling activity, revealing the importance of hydrophobicity and dipole moments for different series of compounds. nih.gov

Table 2: Hypothetical QSAR Descriptors for this compound Analogs

| Descriptor Class | Example Descriptor | Potential Influence on Activity |

| Electronic | Dipole Moment | Affects long-range interactions with the target |

| HOMO/LUMO Energies | Relates to chemical reactivity and charge transfer interactions | |

| Steric | Molecular Volume | Influences the fit within the binding pocket |

| Surface Area | Affects the extent of interaction with the target | |

| Hydrophobic | LogP | Determines partitioning between aqueous and lipid environments |

| Topological | Wiener Index | Relates to molecular branching and compactness |

Reaction Mechanism Elucidation through Computational Transition State Analysis

Computational chemistry provides invaluable insights into reaction mechanisms by allowing for the calculation of the energies of reactants, products, intermediates, and transition states. This information helps in determining the most probable reaction pathway and the factors that influence the reaction rate.

For the synthesis or transformation of this compound, computational transition state analysis could be employed to:

Optimize the geometries of the transition states for key reaction steps.

Calculate the activation energies for different proposed mechanisms.

Understand the role of catalysts or reaction conditions.

For instance, the synthesis of benzoxazine derivatives often involves the reaction of an aminophenol with an aldehyde and a primary amine. Computational studies on the mechanism of benzoxazine ring formation could elucidate the stepwise or concerted nature of the cyclization process. Density Functional Theory (DFT) is a commonly used method for such investigations. Studies on the ring-opening polymerization of benzoxazines have utilized computational methods to propose and validate mechanistic schemes. acs.org

In a study on the synthesis of 2-aminobenzoxazoles, a related class of compounds, the reaction mechanism was proposed to initiate through the Lewis acidic activation of a cyano group, followed by nucleophilic attack and cyclization, with the proposed mechanism supported by the identification of eliminated byproducts. acs.org

Table 3: Example of Computational Data for a Hypothetical Reaction Step

| Species | Method/Basis Set | Relative Energy (kcal/mol) |

| Reactants | DFT/B3LYP/6-31G | 0.0 |

| Transition State | DFT/B3LYP/6-31G | +25.3 |

| Intermediate | DFT/B3LYP/6-31G | -5.2 |

| Product | DFT/B3LYP/6-31G | -15.8 |

Note: The data in this table is purely illustrative and does not represent actual calculated values for a reaction involving this compound.

Reactivity Profiling and Mechanistic Studies of 3 Methyl 2h 1,4 Benzoxazin 7 Amine

Ring-Opening and Ring-Closure Mechanisms of the Oxazine (B8389632) Core

The stability of the 1,4-oxazine ring in 3-Methyl-2H-1,4-benzoxazin-7-amine is a key aspect of its reactivity profile. The oxazine core can undergo ring-opening reactions under specific conditions, which can be reversible, leading to ring-closure.

Acid-Catalyzed Ring-Opening: In the presence of strong acids, the nitrogen atom of the oxazine ring can be protonated, which facilitates the cleavage of the C-O bond. This leads to the formation of a carbocation intermediate, which can then be attacked by a nucleophile. For instance, treatment of 7-dimethylamino-1,4-benzoxazin-2-ones with hydrochloric acid in an ethanolic solution leads to the opening of the oxazine ring to yield corresponding benzalketoacid ethyl esters researchgate.net. While this is a related structure, a similar mechanism can be proposed for this compound.

Thermal Ring-Opening: While more commonly associated with 1,3-benzoxazines for polymerization, thermal conditions can also influence the stability of the 1,4-oxazine ring. At elevated temperatures, the oxazine ring may undergo ring-opening, particularly in the presence of catalysts or other reactive species. However, specific studies on the purely thermal ring-opening of this compound are not extensively documented.

Ring-Closure Mechanisms: The formation of the 1,4-benzoxazine ring, or its reformation after opening, typically involves the intramolecular cyclization of a suitable precursor. A common synthetic route involves the reaction of a substituted 2-aminophenol (B121084) with a molecule containing a leaving group at the appropriate position to facilitate cyclization. For instance, a versatile route to 3-methyl-3,4-dihydro-2H-benzo[b] nih.govresearchgate.netoxazines has been developed, which could be adapted for the synthesis of the title compound nih.govresearchgate.net.

A proposed acid-catalyzed ring-opening mechanism is detailed in the table below:

| Step | Description | Intermediate |

| 1 | Protonation of the nitrogen atom in the oxazine ring by an acid (H⁺). | Protonated oxazine ring |

| 2 | Cleavage of the C4-O bond, leading to the formation of a resonance-stabilized carbocation. | Phenolic carbocation |

| 3 | Nucleophilic attack by a solvent molecule (e.g., ethanol) on the carbocation. | Ring-opened ether |

| 4 | Deprotonation to yield the final ring-opened product. | 2-(2-amino-4-(methylamino)phenoxy)propan-1-ol derivative |

Pathways of Functional Group Interconversions on the 7-Amine Moiety

The 7-amino group on the benzoxazine (B1645224) ring is a versatile handle for a variety of functional group interconversions, allowing for the synthesis of a diverse range of derivatives.

Acylation: The primary amino group can be readily acylated using acyl chlorides or anhydrides in the presence of a base to form the corresponding amides. This reaction is generally high-yielding and can be used to introduce a wide range of acyl groups.

Alkylation: N-alkylation of the 7-amino group can be achieved using alkyl halides. The reaction may proceed to give mono- and di-alkylated products depending on the reaction conditions and the stoichiometry of the alkylating agent. Reductive amination with aldehydes or ketones in the presence of a reducing agent like sodium borohydride is another effective method for introducing alkyl groups.

Diazotization and Azo Coupling: The primary aromatic amine can undergo diazotization upon treatment with nitrous acid (generated in situ from sodium nitrite and a strong acid) at low temperatures to form a diazonium salt organic-chemistry.org. These diazonium salts are versatile intermediates that can undergo a variety of subsequent reactions organic-chemistry.org. For example, they can be converted to other functional groups (e.g., -OH, -CN, -X where X is a halogen) via Sandmeyer-type reactions or used in azo coupling reactions with activated aromatic compounds to form azo dyes beilstein-journals.org.

A summary of potential functional group interconversions of the 7-amino group is presented below:

| Reaction | Reagents | Product |

| Acylation | Acyl chloride (RCOCl), Pyridine | 7-Acylamino-3-methyl-2H-1,4-benzoxazine |

| Alkylation | Alkyl halide (R-X), Base | 7-(Alkylamino)-3-methyl-2H-1,4-benzoxazine |

| Diazotization | NaNO₂, HCl, 0-5 °C | 3-Methyl-2H-1,4-benzoxazin-7-diazonium chloride |

| Azo Coupling | Diazonium salt, Activated aromatic compound | 7-(Arylazo)-3-methyl-2H-1,4-benzoxazine derivative |

Investigation of Byproduct Formation and Competing Reactions during Synthesis

The synthesis of this compound can be subject to the formation of byproducts and competing reactions, which can affect the yield and purity of the desired product. A likely synthetic route would involve the reduction of a nitro precursor, 7-nitro-3-methyl-2H-1,4-benzoxazine.

During Nitro Group Reduction: The catalytic hydrogenation of aromatic nitro compounds is a common method for the synthesis of aromatic amines nih.govgoogle.com. However, this process can sometimes lead to the formation of byproducts such as hydroxylamines, and azoxy or azo compounds, particularly if the reduction is incomplete google.com. The choice of catalyst, solvent, and reaction conditions is crucial to minimize these impurities. For instance, the use of certain promoters or specific catalysts can enhance the selectivity towards the desired amine google.com.

During Ring Formation: The synthesis of the benzoxazine ring itself can also lead to byproducts. For example, in the synthesis of related benzoxazines, intermolecular condensation reactions can compete with the desired intramolecular cyclization, leading to the formation of dimeric or polymeric byproducts. The reaction conditions, such as temperature and concentration, must be carefully controlled to favor the desired cyclization.

Potential byproducts in the synthesis of this compound are listed in the table below:

| Synthetic Step | Potential Byproduct | Reason for Formation |

| Nitro group reduction | 7-Hydroxylamino-3-methyl-2H-1,4-benzoxazine | Incomplete reduction of the nitro group |

| Nitro group reduction | 7,7'-Azoxy-bis(3-methyl-2H-1,4-benzoxazine) | Condensation of nitroso and hydroxylamino intermediates |

| Ring formation | Dimeric or polymeric ethers | Intermolecular reaction competing with intramolecular cyclization |

Catalytic Aspects of this compound Transformations

Catalysis can play a significant role in the transformations of this compound, both in modifying the existing functional groups and in reactions involving the heterocyclic core.

Catalytic Hydrogenation: As mentioned, the synthesis of the title compound likely involves the catalytic hydrogenation of a nitro precursor. Catalysts such as palladium on carbon (Pd/C), platinum on carbon (Pt/C), or Raney nickel are commonly employed for this transformation google.com. The efficiency and selectivity of the reduction can be influenced by the choice of catalyst and reaction conditions.

Palladium-Catalyzed Cross-Coupling Reactions: The 7-amino group can be a precursor to other functional groups that can participate in palladium-catalyzed cross-coupling reactions. For instance, the diazonium salt derived from the 7-amino group can be converted to a halide, which can then undergo Suzuki, Heck, or Sonogashira coupling reactions to form C-C bonds researchgate.netrsc.org. Direct C-N cross-coupling reactions with the amino group itself are also possible, though may require specific catalytic systems to achieve high efficiency beilstein-journals.org.

Enzymatic Transformations: Biocatalysis offers a green and selective alternative for the transformation of benzoxazine derivatives. For example, chemoenzymatic strategies have been developed for the asymmetric synthesis of 3-methyl-3,4-dihydro-2H-benzo[b] nih.govresearchgate.netoxazines, highlighting the potential of enzymes in controlling stereochemistry nih.govresearchgate.net. While specific enzymatic transformations of this compound have not been reported, the application of enzymes such as lipases, proteases, or oxidoreductases could be explored for selective modifications of the molecule.

Examples of catalytic transformations are summarized in the table below:

| Transformation | Catalyst | Description |

| Nitro Group Reduction | Pd/C, H₂ | Reduction of a 7-nitro precursor to the 7-amino group. |

| Suzuki Coupling | Pd(PPh₃)₄, Base | C-C bond formation at the 7-position after conversion of the amino group to a halide. |

| Asymmetric Synthesis | Hydrolases, Dehydrogenases | Chemoenzymatic routes to enantiomerically pure benzoxazine derivatives nih.govresearchgate.net. |

Applications in Advanced Chemical Synthesis and Materials Science

3-Methyl-2H-1,4-benzoxazin-7-amine as a Versatile Building Block in Complex Molecule Synthesis

The strategic placement of a primary amine group on the benzoxazine (B1645224) ring makes this compound a highly useful intermediate in the synthesis of more complex molecular architectures. Primary amines are well-known for their nucleophilic character, allowing them to participate in a wide array of chemical transformations. This reactivity can be harnessed to introduce the benzoxazine moiety into larger molecules, potentially imparting unique photophysical, electronic, or biological properties.

The synthesis of such functionalized benzoxazines often involves multi-step reaction sequences. For instance, the primary amine can serve as a handle for derivatization through reactions such as acylation, alkylation, and Schiff base formation. These modifications allow for the attachment of various other functional groups, leading to the creation of novel and complex chemical entities. While specific examples focusing solely on this compound are not extensively documented in publicly available literature, the principles of synthetic organic chemistry suggest its potential as a precursor for a diverse range of derivatives. The development of synthetic routes to complex molecules often relies on the availability of such versatile building blocks. youtube.comnih.gov

Incorporation into Polybenzoxazines for High-Performance Materials Research

Polybenzoxazines are a class of thermosetting polymers that have garnered significant attention due to their exceptional properties, including high thermal stability, low water absorption, excellent dimensional stability, and a near-zero shrinkage upon curing. wikipedia.org The properties of polybenzoxazines can be tailored by carefully selecting the starting phenolic and amine compounds for the synthesis of the benzoxazine monomer. The incorporation of functional groups, such as the primary amine in this compound, into the monomer structure is a key strategy for developing high-performance materials. acs.orgresearchgate.net

Monomer Design and Polymerization Mechanisms

The synthesis of benzoxazine monomers typically involves the Mannich condensation of a phenol (B47542), a primary amine, and formaldehyde (B43269). researchgate.net In the case of monomers derived from this compound, the primary amine group on the benzoxazine ring itself can be reacted with a phenolic compound and formaldehyde to create a new, more complex benzoxazine monomer. This new monomer would contain the original this compound unit as a substituent.

The polymerization of benzoxazine monomers is typically initiated by heating, which induces a ring-opening polymerization of the oxazine (B8389632) ring. nih.gov The presence of the primary amine functionality in the monomer structure can influence the polymerization process. Amines are known to catalyze the ring-opening of benzoxazines, potentially lowering the curing temperature. frontiersin.org This can be an advantageous feature in the processing of these materials. The general mechanism involves the formation of a carbocation intermediate, which then propagates the polymerization by reacting with other monomer units.

Functional Coatings and Resins Development

The amine functionality of this compound offers a route to developing functional coatings and resins with enhanced properties. The primary amine can act as a crosslinking site, reacting with other functional groups present in a polymer formulation, such as epoxides or isocyanates. This can lead to the formation of highly crosslinked networks with improved mechanical strength, thermal stability, and chemical resistance.

For example, a resin system could be formulated by blending an epoxy resin with a benzoxazine monomer derived from this compound. Upon curing, both the epoxy and the benzoxazine moieties would polymerize, and the amine groups could react with the epoxy rings, leading to a dense and robust polymer matrix. Such hybrid materials could find applications as high-performance adhesives, composites, and protective coatings in demanding environments.

Exploration in Supramolecular Chemistry

The field of supramolecular chemistry focuses on the non-covalent interactions between molecules. The structure of this compound, with its potential for hydrogen bonding through the N-H bonds of the primary amine and the oxygen atom in the oxazine ring, suggests its potential for use in the construction of supramolecular assemblies.

Pre Clinical Biological Research and Mechanistic Investigations of 3 Methyl 2h 1,4 Benzoxazin 7 Amine Derivatives

In Vitro Enzyme Inhibition Studies

Derivatives of the benzoxazine (B1645224) scaffold have been identified as potent inhibitors of several key enzymes implicated in disease processes.

Research into 2H-1,4-benzoxazin-3(4H)-one derivatives demonstrated their ability to suppress inflammatory pathways in microglial cells. nih.gov Specifically, these compounds were found to downregulate the protein levels of inflammation-related enzymes, including inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), in response to lipopolysaccharide (LPS) stimulation. nih.gov

In a different context, derivatives of 4-methyl-1,2,3-benzoxathiazine 2,2-dioxide, a structurally related heterocyclic system, were evaluated for their inhibitory activity against human carbonic anhydrases (CAs), a family of metalloenzymes crucial in various physiological and pathological processes. nih.gov These compounds were found to be potent, nanomolar inhibitors of the tumor-associated isoforms hCA IX and XII, while showing significantly lower activity against the widespread cytosolic isoforms hCA I and II, highlighting a desirable selectivity profile for potential anticancer applications. nih.gov

Table 1: Inhibition of Human Carbonic Anhydrase Isoforms by 4-Methyl-1,2,3-benzoxathiazine 2,2-dioxide Derivatives nih.gov Note: This table presents a selection of data to illustrate the selective inhibition profile. Refer to the source for comprehensive data.

| Compound | hCA I (Kᵢ, µM) | hCA II (Kᵢ, µM) | hCA IX (Kᵢ, nM) | hCA XII (Kᵢ, nM) |

| Derivative 1 | >10 | 5.2 | 85.4 | 45.7 |

| Derivative 2 | >10 | 1.8 | 25.3 | 9.8 |

| Derivative 3 | 8.9 | 0.9 | 15.1 | 6.2 |

Cellular Target Identification in Model Cell Lines

The anticancer potential of 1,4-benzoxazine derivatives has been linked to their ability to modulate critical cellular pathways. One study found that a 1,4-benzoxazine derivative could inhibit hypoxic tumors by downregulating hypoxia-induced genes while exhibiting low toxicity in normoxic cells. mdpi.com Further investigations into 4-aryl-3,4-dihydro-2H-1,4-benzoxazine analogues revealed their capacity to induce apoptosis in breast cancer cells, suggesting this is a key mechanism for their anticancer activity. mdpi.com

In the context of neuroinflammation, 2H-1,4-benzoxazin-3(4H)-one derivatives were shown to significantly activate the Nrf2-HO-1 signaling pathway. nih.gov This activation helps to reduce lipopolysaccharide (LPS)-induced reactive oxygen species (ROS) production, thereby alleviating microglial inflammation. nih.gov

Benzoxazine derivatives have been designed and evaluated for their ability to bind to a variety of neurotransmitter receptors, demonstrating their potential for treating neuropsychiatric and neurodegenerative disorders.

A series of 3,4-dihydro-2H-1,4-benzoxazine-8-carboxamide derivatives were synthesized and evaluated for their antagonistic activity at serotonin-3 (5-HT3) receptors. nih.gov Binding assays revealed that several of these compounds displayed extremely high affinity for 5-HT3 receptors, with some showing Ki values in the low nanomolar and even picomolar range. nih.gov

Derivatives of 2H-1,4-Benzoxazin-3(4H)-one have also shown potential. One compound with this scaffold was identified as having strong activity against dopamine (B1211576) D2, serotonin (B10506) 5-HT1A, and 5-HT2A receptors. nih.gov Another derivative was found to non-competitively inhibit human acetylcholinesterase (hAChE) with a Ki value of 20.2 ± 0.9 μM, indicating potential for Alzheimer's disease treatment. nih.gov Furthermore, a different analogue acted as a potent dopamine D2 receptor antagonist with high activity in inhibiting serotonin reuptake. nih.gov

In a separate line of research, benzoxazin-3-one (B8392483) derivatives were identified as potent and selective antagonists of the mineralocorticoid receptor (MR), a target for cardiovascular diseases. acs.orgnih.gov

Table 2: 5-HT3 Receptor Binding Affinities for select 3,4-dihydro-2H-1,4-benzoxazine-8-carboxamide Derivatives nih.gov

| Compound | Description | 5-HT3 Receptor Affinity (Kᵢ, nM) |

| Lead Compound | N-(9-methyl-9-azabicyclo[3.3.1]non-3-yl)-2,2,4-trimethyl-2H-1,4-benzoxazine-8-carboxamide | 0.023 |

| endo-6-chloro derivative | endo-6-chloro-3,4-dihydro-N-(9-methyl-9-azabicyclo[3.3.1]non-3-yl)-2,2,4-trimethyl-2H-1,4-benzoxazine-8-carboxamide | 0.019 |

Structure-Activity Relationship (SAR) Derivation from In Vitro Data

Systematic modification of the benzoxazine scaffold has generated valuable structure-activity relationship (SAR) data, guiding the design of more potent and selective compounds.

For the 3,4-dihydro-2H-1,4-benzoxazine-8-carboxamide series targeting the 5-HT3 receptor, the introduction of methyl substituents at the C2 position of the benzoxazine ring was found to increase antagonistic activity, following the trend: dimethyl > methyl > dihydro. nih.gov

In the development of 4-aryl-3,4-dihydro-2H-1,4-benzoxazines as potential anticancer agents, SAR analysis indicated that the presence of hydroxyl groups on the benzoxazine ring system was beneficial for biological activity. mdpi.com A particularly significant finding was that incorporating a para-amino group on the C4-aryl ring dramatically enhanced the compound's potency. mdpi.com

For 4-phenylchroman analogues, which are structurally related to benzoxazines, functional assays revealed that the stereochemistry was critical for activity at α1-adrenoreceptor subtypes. nih.gov A cis relationship between the side chain at C2 and the phenyl ring at C4 was associated with optimal blocking activity, a contrast to what had been observed in other related series. nih.gov

Assessment of Selective Molecular Interactions in Biological Systems

A key goal in drug design is achieving selectivity for the intended target to minimize off-target effects. Research on benzoxazine derivatives has shown notable success in this area.

Studies on 4-methyl-1,2,3-benzoxathiazine-2,2-dioxides demonstrated excellent selectivity for the tumor-associated carbonic anhydrase isoforms hCA IX and XII over the ubiquitous cytosolic isoforms hCA I and II. nih.gov The majority of the synthesized compounds acted as nanomolar inhibitors of the target enzymes while exhibiting only weak, micromolar-range inhibition or no activity at all against the off-target isoforms. nih.gov

Similarly, a novel series of benzoxazin-3-one derivatives was developed as mineralocorticoid receptor (MR) antagonists. acs.orgnih.gov These compounds were specifically designed and optimized for high potency and selectivity against the MR over other steroidal hormone receptors, a critical factor for developing treatments for cardiovascular diseases. acs.orgnih.gov

Design of Hybrid Molecules Incorporating the 3-Methyl-2H-1,4-benzoxazin-7-amine Scaffold with Other Bioactive Moieties

The strategy of creating hybrid molecules, which combine two or more pharmacophoric units into a single entity, has been applied to the benzoxazine scaffold to develop compounds with enhanced or dual activities. mdpi.com

In one notable example, the 2H-1,4-benzoxazin-3(4H)-one scaffold was structurally modified by introducing a 1,2,3-triazole moiety. nih.gov This was done to investigate whether combining the benzoxazine core, known for its use in developing drugs for neurodegenerative diseases, with the anti-inflammatory properties of the triazole structure could yield potent anti-inflammatory agents for treating neuroinflammation. nih.gov The resulting hybrids showed promising activity in microglial cells. nih.gov The success of triazole-benzoxazine hybrids has also been noted in the context of developing anti-proliferative agents for cancer therapy. mdpi.com This molecular hybridization approach holds promise for creating multi-targeting agents from the versatile benzoxazine template. mdpi.com

Emerging Research Avenues and Future Directions for 3 Methyl 2h 1,4 Benzoxazin 7 Amine Research

Exploration of Novel Synthetic Routes and Catalytic Systems

The synthesis of the benzoxazine (B1645224) core typically involves the Mannich condensation of a phenol (B47542), a primary amine, and formaldehyde (B43269). nih.gov For the targeted 3-Methyl-2H-1,4-benzoxazin-7-amine, a potential starting material would be an appropriately substituted aminophenol.

Future research could explore various synthetic strategies, moving beyond traditional methods. One promising avenue is the use of greener and more sustainable catalytic systems . For instance, enzyme-based catalysis, such as the use of lipases and tyrosinases, has been explored for the synthesis of other benzoxazine derivatives. nih.govacs.org These biocatalytic methods offer the advantages of mild reaction conditions and high selectivity.

Furthermore, the development of novel metal-catalyzed cross-coupling reactions could provide efficient routes to functionalized benzoxazines. Copper-catalyzed reactions, for example, have been successfully employed in the synthesis of various benzoxazine structures. rsc.org Investigating the applicability of these methods for the introduction of the 7-amino group or for the construction of the benzoxazine ring with the desired substitution pattern would be a key research direction.

A summary of potential synthetic approaches is presented in Table 1.

| Synthetic Approach | Potential Catalysts/Reagents | Key Advantages |

| Modified Mannich Condensation | Acid or base catalysis | Well-established, readily available starting materials |

| Biocatalytic Synthesis | Lipases, Tyrosinases | Mild conditions, high selectivity, environmentally friendly |

| Metal-Catalyzed Cross-Coupling | Copper, Palladium catalysts | High efficiency, functional group tolerance |

| Multi-component Reactions | Tandem catalytic systems | Step-economy, rapid assembly of complex molecules |

Development of Advanced Analytical Techniques for Real-time Monitoring of this compound Reactions